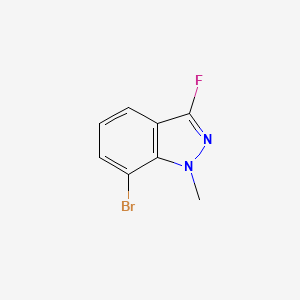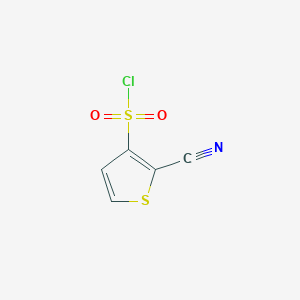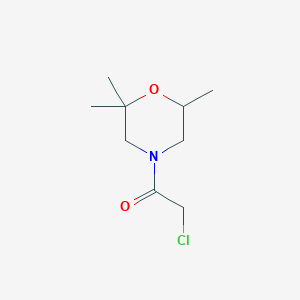
7-Bromo-3-fluoro-1-methylindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-fluoro-1-methylindazole is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound, consisting of a pyrazole ring fused with a benzene ring .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-fluoro-1-methylindazole can be represented by the formula C8H7BrFN2. The molecular weight of this compound is approximately 211.06 g/mol for the bromo derivative and 150.16 g/mol for the fluoro derivative .Aplicaciones Científicas De Investigación
Alpha-Glucosidase Inhibition and Antioxidant Activity : Compounds related to 7-Bromo-3-fluoro-1-methylindazole have shown significant alpha-glucosidase inhibition and antioxidant potential. These compounds, including derivatives of 5-bromo-3-methylindazoles, have been evaluated for their inhibitory effect against alpha-glucosidase activity and for their antioxidant potential through radical scavenging assays. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Inhibition of Neuronal Nitric Oxide Synthase : A study demonstrated that 7-Nitroindazole, a compound related to 7-Bromo-3-fluoro-1-methylindazole, effectively protects against profound striatal dopamine depletions in MPTP-treated baboons, suggesting a role in managing Parkinson's disease. This protective effect is attributed to the inhibition of neuronal nitric oxide synthase (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).
Antibacterial and Antifungal Properties : Novel compounds containing pyrazole moieties, which are structurally related to 7-Bromo-3-fluoro-1-methylindazole, have been synthesized and showed considerable antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Fluorimetric Determination of Secondary Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has shown superiority in reactivity and fluorescence yield for the determination of secondary amino acids, suggesting its use in analytical chemistry for amino acid analysis (Imai & Watanabe, 1981).
Effects on Cognitive Functions in Rats : Another related compound, 3-bromo-7-nitroindazole, has been studied for its effects on cognitive functions in rats. It was found that inhibition of neuronal nitric oxide synthase disrupts reference and working memory processes, indicating potential implications in neurological research (Komsuoglu-Celikyurt, Gocmez, Mutlu, Gacar, Aricioglu, & Utkan, 2011).
Inhibitors of Factor Xa : Research on 7-fluoroindazoles, closely related to 7-Bromo-3-fluoro-1-methylindazole, reveals their potential as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy (Lee et al., 2008).
Safety and Hazards
The safety data sheet for 3-Bromo-1-methylindazole indicates that it is toxic if swallowed. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling . Similar precautions should be taken when handling 7-Bromo-3-fluoro-1-methylindazole.
Propiedades
IUPAC Name |
7-bromo-3-fluoro-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJQJIOISHXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2636804.png)
![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)
![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

